3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid
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Description
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C38H38N6O3S and its molecular weight is 658.8 g/mol. The purity is usually 95%.
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Biological Activity
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid, commonly referred to as A-1331852, is a synthetic organic compound noted for its potent biological activity as an inhibitor of the Bcl-xL protein, a member of the Bcl-2 family involved in regulating apoptosis. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C38H38N6O3S
- Molecular Weight: 658.81 g/mol
- CAS Number: 1430844-80-6
A-1331852 functions primarily as a Bcl-xL inhibitor , which plays a crucial role in the regulation of apoptosis by preventing the release of cytochrome c from mitochondria. By inhibiting Bcl-xL, A-1331852 promotes apoptosis in cancer cells, making it a candidate for cancer therapies.
Anticancer Efficacy
Research has demonstrated that A-1331852 exhibits significant anticancer properties:
- Inhibition of Tumor Growth:
- Combination Therapy:
Autophagy Modulation
A recent investigation highlighted that A-1331852 not only induces apoptosis but also modulates autophagy pathways. It was found to disrupt autophagic flux by interfering with mTORC1 reactivation during starvation conditions, leading to increased accumulation of autophagic markers such as LC3-II . This dual action may provide a novel mechanism for its anticancer activity.
Case Studies
Safety and Toxicity
Toxicological assessments have shown that while A-1331852 is effective against cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic doses. Long-term studies are ongoing to fully understand its safety profile .
Properties
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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